2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a chloro-methoxy substituted aniline, and an ethylphenyl acetamide moiety. Its molecular formula is C22H22ClNO4S, and it has a molecular weight of approximately 431.94 g/mol .
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of N-(benzenesulfonyl)-3-chloro-4-methoxyaniline: This intermediate is synthesized by reacting 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the final compound: The intermediate is then reacted with 2-ethylphenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
When compared to similar compounds, 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
N-(benzenesulfonyl)acetamide: A simpler compound with a benzenesulfonyl group and an acetamide moiety.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-3-17-9-7-8-12-21(17)25-23(27)16-26(18-13-14-22(30-2)20(24)15-18)31(28,29)19-10-5-4-6-11-19/h4-15H,3,16H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZSMABGYKAGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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